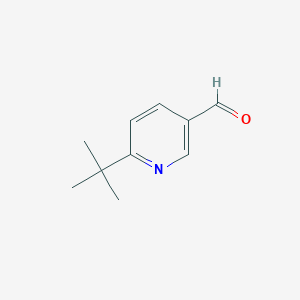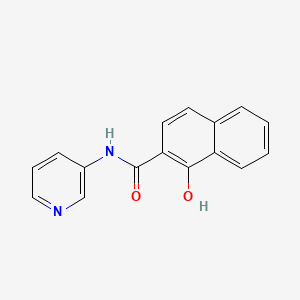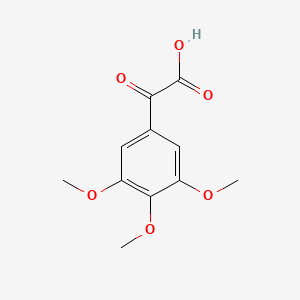
6-tert-Butyl-3-formylpyridine
Overview
Description
6-tert-Butyl-3-formylpyridine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.21 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-tert-Butyl-3-formylpyridine is characterized by the presence of a pyridine ring substituted with a tert-butyl group at the 6-position and a formyl group at the 3-position .Physical And Chemical Properties Analysis
6-tert-Butyl-3-formylpyridine has a molecular weight of 163.21 . Further physical and chemical properties are not specified in the search results.Scientific Research Applications
-
Scientific Field: Proteomics Research
- Application Summary : “6-tert-Butyl-3-formylpyridine” is a product used for proteomics research .
- Results or Outcomes : The specific results or outcomes from the use of this compound in proteomics research are not detailed in the sources available. The outcomes would likely depend on the specific experiment and the role this compound plays in it .
-
Scientific Field: Organic Chemistry
- Application Summary : “6-tert-Butyl-3-formylpyridine” is used in the synthesis of Schiff base compounds .
- Methods of Application : The compound is synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, and then, coupled with the same aromatic aldehyde affords the corresponding Schiff base compounds .
- Results or Outcomes : The synthesis results in the formation of Schiff base compounds. These compounds are characterized using FTIR, 1H and 13C NMR spectroscopic methods .
-
Scientific Field: Biochemical Research
- Application Summary : “6-tert-Butyl-3-formylpyridine” is used in biochemical research .
- Results or Outcomes : The specific results or outcomes from the use of this compound in biochemical research are not detailed in the sources available. The outcomes would likely depend on the specific experiment and the role this compound plays in it .
-
Scientific Field: Organic Synthesis
- Application Summary : “6-tert-Butyl-3-formylpyridine” is used in the synthesis of dipeptides .
- Methods of Application : The compound is used in the synthesis of dipeptides using amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are prepared. The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The synthesis results in the formation of dipeptides. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
properties
IUPAC Name |
6-tert-butylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZRGMFRRCQYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459733 | |
| Record name | 6-tert-Butyl-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-3-formylpyridine | |
CAS RN |
391900-69-9 | |
| Record name | 6-tert-Butyl-3-formylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butylpyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)





![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)



![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)
